molecular formula C17H20BrNO3S B2586605 2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide CAS No. 1797339-86-6

2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide

Cat. No.: B2586605
CAS No.: 1797339-86-6
M. Wt: 398.32
InChI Key: PYEKORNCNVLNFO-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is an organic compound belonging to the benzene sulfonamide class. It has the molecular formula C17H20BrNO3S and a molecular weight of 398.32. This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenylbutyl group attached to the benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide typically involves the following steps:

    Alkylation: The attachment of the 2-methoxy-2-phenylbutyl group to the nitrogen atom of the benzenesulfonamide.

These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Specific reagents and catalysts may be used to facilitate these reactions, such as bromine for bromination and alkyl halides for alkylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The methoxy and phenylbutyl groups may enhance the compound’s affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-phenethylbenzenesulfonamide: Similar structure but with a phenethyl group instead of a methoxy-phenylbutyl group.

    2-bromo-N-methylbenzenesulfonamide: Contains a methyl group instead of the methoxy-phenylbutyl group.

Uniqueness

2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is unique due to the presence of the methoxy-phenylbutyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-bromo-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3S/c1-3-17(22-2,14-9-5-4-6-10-14)13-19-23(20,21)16-12-8-7-11-15(16)18/h4-12,19H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEKORNCNVLNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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